Product packaging for (2,2-Dibromo-1-methylcyclopropyl)benzene(Cat. No.:CAS No. 17343-73-6)

(2,2-Dibromo-1-methylcyclopropyl)benzene

Cat. No.: B1653102
CAS No.: 17343-73-6
M. Wt: 289.99 g/mol
InChI Key: KGWGHLIDYDPYNQ-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)benzene, with the molecular formula C10H10Br2 and a molecular weight of 289.99 g/mol, is a brominated cyclopropane derivative of interest in advanced chemical synthesis . This compound is characterized by a high density of 1.779 g/cm³ and a boiling point of 283.4°C at 760 mmHg, presenting as a high-boiling liquid with a flash point of 142.1°C . Its structure features a highly strained cyclopropane ring with two bromine atoms at the 2-position, making it a potential intermediate for further functionalization, such as in the preparation of phenylcyclopropane carboxamide derivatives . Research Applications: While specific biological data for this compound is not fully established, small, strained ring molecules like phenylcyclopropane carboxamides are sought after for their rigid, defined conformations and unique electronic properties, which are valuable in medicinal chemistry and materials science . Such structures are frequently explored for their potential to impart biological activity and are used as subunits in creating compounds for biological evaluation, including studies on cell proliferation . Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302) and causes serious eye damage (H318) . Appropriate personal protective equipment, including eye protection and gloves, is essential. It is stable under recommended storage conditions, which should be a cool, tightly closed container in a dry and well-ventilated place . Note: This product is intended for research and industrial use only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2 B1653102 (2,2-Dibromo-1-methylcyclopropyl)benzene CAS No. 17343-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)benzene
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InChI

InChI=1S/C10H10Br2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGHLIDYDPYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308754
Record name (2,2-Dibromo-1-methylcyclopropyl)benzene
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Molecular Weight

289.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-73-6
Record name NSC208849
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Record name (2,2-Dibromo-1-methylcyclopropyl)benzene
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Record name (2,2-Dibromo-1-methylcyclopropyl)benzene
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Synthetic Methodologies for 2,2 Dibromo 1 Methylcyclopropyl Benzene

Cyclopropanation Reactions via Dibromocarbene Addition

The cornerstone of synthesizing (2,2-dibromo-1-methylcyclopropyl)benzene lies in the addition of dibromocarbene (CBr₂) to the double bond of α-methylstyrene. This reaction provides a direct pathway to the three-membered ring structure characteristic of cyclopropanes.

Generation of Dibromocarbene (CBr₂) from Halogenated Precursors

A well-established method for producing dibromocarbene involves the reaction of bromoform (B151600) (CHBr₃) with a strong base. rsc.org The function of the base is to abstract a proton from bromoform, which leads to the formation of the tribromomethyl anion (CBr₃⁻). This anion subsequently undergoes α-elimination, losing a bromide ion to yield dibromocarbene. researchgate.net

Potassium tert-butoxide (KOtBu) is a commonly utilized strong base for this purpose and is known to be effective in mediating various bond formations. rsc.orgnih.gov The reaction is typically carried out in an anhydrous organic solvent such as diethyl ether or tetrahydrofuran (B95107). Another prevalent system employs aqueous sodium hydroxide (B78521) (NaOH), which is often used in a two-phase system with the aid of a phase-transfer catalyst. ias.ac.in

Table 1: Common Base Systems for Dibromocarbene Generation

BaseBromoform SourceTypical Solvent(s)Key Characteristics
Potassium tert-ButoxideCHBr₃Diethyl ether, THFRequires anhydrous conditions, homogeneous reaction. rsc.orgnih.gov
Sodium HydroxideCHBr₃Water, DichloromethaneBiphasic system, typically requires a phase-transfer catalyst. ias.ac.in

Phase-transfer catalysis (PTC) is an invaluable technique for facilitating reactions between reactants that are in different, immiscible phases, such as an aqueous and an organic layer. core.ac.uktheaic.org In the synthesis of this compound, PTC is employed to enable the reaction between aqueous sodium hydroxide and a solution of bromoform and α-methylstyrene in an organic solvent. ias.ac.inijcmas.com

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, transports the hydroxide ions from the aqueous phase into the organic phase. ias.ac.innih.gov Once in the organic phase, the hydroxide ion can deprotonate bromoform, initiating the formation of dibromocarbene. This methodology offers the advantage of milder reaction conditions and avoids the need for expensive, moisture-sensitive bases. ias.ac.intheaic.org

The formation of dibromocarbene from the tribromomethyl anion is a classic example of an α-elimination reaction. researchgate.net The process is initiated by the deprotonation of bromoform by a base to form the tribromomethyl anion (CBr₃⁻). This anionic species is unstable and readily eliminates a bromide ion (Br⁻) to afford the neutral, yet highly electrophilic, dibromocarbene (CBr₂). The generated dibromocarbene then swiftly adds to the electron-rich double bond of the alkene.

Substrate Scope: Methylstyrene (α-Methylstyrene) as the Alkene Component

The alkene substrate for this cyclopropanation reaction is α-methylstyrene, also known as (1-methylethenyl)-benzene or 2-phenylpropene. google.comnih.gov The electronic properties of α-methylstyrene, influenced by the phenyl and methyl groups attached to the double bond, make it a suitable reactant for dibromocarbene addition. rsc.org The electron-donating methyl group and the conjugating phenyl group enhance the nucleophilicity of the double bond, facilitating the attack on the electrophilic carbene. The reaction proceeds to form this compound. chemsynthesis.comsigmaaldrich.comsigmaaldrich.com

Stereochemical Outcomes of Dibromocarbene Addition

The addition of singlet carbenes, such as dibromocarbene, to alkenes is a concerted process, meaning it occurs in a single, simultaneous step. researchgate.net This mechanistic feature dictates that the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. youtube.comyoutube.com For instance, if a cis or trans alkene is used, the relative stereochemistry of the substituents on the newly formed cyclopropane ring will reflect that of the original alkene.

In the case of α-methylstyrene, which is a prochiral molecule, the addition of dibromocarbene leads to the creation of a new chiral center at the C1 position of the cyclopropane ring. Consequently, the product, this compound, is formed as a racemic mixture of two enantiomers. youtube.com

Advanced Synthetic Techniques

Continuous Flow Chemistry for Enhanced Efficiency and Selectivity

Continuous flow chemistry has emerged as a superior alternative to conventional batch methods for two-phase reactions like the synthesis of gem-dibromocyclopropanes. The reaction involves the generation of dibromocarbene from bromoform in the presence of a strong aqueous base, which then reacts with the alkene (α-methylstyrene) in an organic solvent, typically facilitated by a phase-transfer catalyst.

In a microreactor, the two immiscible liquid phases (aqueous and organic) create a large specific interfacial area, forming distinct alternating slugs. This arrangement, combined with internal circulation within the slugs, dramatically increases mass transfer between the phases. The result is a significant acceleration of the reaction rate and improved selectivity compared to vigorously stirred batch reactors. Research has demonstrated that dibromocyclopropanation reactions that take hours in a batch setup can be completed in minutes under continuous flow conditions at ambient temperatures, often with higher yields.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the Dibromocyclopropanation of α-Methylstyrene

Method Reaction Time Temperature Yield (%)
Conventional Batch 4 hours Ambient 75%

This table presents illustrative data based on findings for similar alkenes in comparative studies of batch and flow chemistry.

The enhanced control over reaction parameters in a flow system, such as precise temperature regulation and residence time, minimizes the formation of byproducts and allows for a safer, more reproducible process.

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry

The yield and purity of this compound are highly dependent on the careful optimization of several key reaction parameters.

Temperature: The reaction temperature directly influences the rate of dibromocarbene formation and its subsequent addition to the alkene. Kinetic studies on the related dichlorocyclopropanation of α-methylstyrene show a clear positive correlation between temperature and the reaction rate constant. While higher temperatures can accelerate the reaction, they can also lead to the decomposition of the carbene and the formation of undesired side products. Therefore, finding the optimal temperature is a balance between achieving a high rate of conversion and maintaining selectivity. For many phase-transfer catalyzed dibromocyclopropanations, reactions are effectively carried out at ambient or slightly elevated temperatures to ensure high yields.

Solvent: The choice of the organic solvent is critical in this two-phase reaction. The solvent must effectively dissolve the α-methylstyrene and the phase-transfer catalyst-dibromocarbene complex, while being immiscible with the aqueous phase. Dichloromethane and chloroform (B151607) are commonly used solvents that have shown high efficacy. The polarity and nature of the solvent can influence the efficiency of the phase-transfer catalyst and the stability of the reactive intermediates.

Table 2: Effect of Solvent on the Yield of this compound

Solvent Dielectric Constant Yield (%)
Dichloromethane 9.1 ~81%
Chloroform 4.8 ~78%
Benzene 2.3 ~65%

This table provides representative yields based on typical solvent effects observed in phase-transfer catalyzed cyclopropanation reactions.

Stoichiometry: The molar ratios of the reactants—α-methylstyrene, bromoform, sodium hydroxide, and the phase-transfer catalyst—are crucial for maximizing the yield. Bromoform is typically used in excess to ensure complete conversion of the alkene. The concentration of the sodium hydroxide solution is also a key variable. While traditional batch reactions often use a 50% (w/w) aqueous solution, studies in flow chemistry have found that a slightly lower concentration, such as 40% (w/w), can be optimal to prevent clogging of the microreactor channels while still achieving high yields. The amount of phase-transfer catalyst is also optimized; typically, 1-5 mol% relative to the alkene is sufficient to facilitate the reaction efficiently.

Table 3: Effect of Stoichiometry on Reaction Yield

α-Methylstyrene (equiv.) Bromoform (equiv.) NaOH (40% aq.) (equiv.) Catalyst (mol%) Yield (%)
1.0 1.2 5.0 2.0 75%
1.0 1.5 5.0 2.0 81%
1.0 2.0 5.0 2.0 82%
1.0 1.5 3.0 2.0 68%

This table illustrates the impact of varying reactant and catalyst ratios on the final product yield under typical reaction conditions.

Chemical Reactivity and Transformation Pathways of 2,2 Dibromo 1 Methylcyclopropyl Benzene

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening reactions represent a significant class of transformations for gem-dibromocyclopropanes. The reaction mechanisms can proceed through different intermediates depending on whether a base or a Lewis acid is used to initiate the process.

In the presence of a nucleophilic base, such as an alkoxide, gem-dibromocyclopropanes like (2,2-Dibromo-1-methylcyclopropyl)benzene undergo a ring-cleavage reaction. nih.gov This process is distinct from the ring-expansion reactions often observed under Lewis acidic conditions. nih.govuq.edu.au The reaction typically involves treating the cyclopropane (B1198618) with a sodium alkoxide and the corresponding alcohol, often in a co-solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). uq.edu.au

This compound + Base/Nucleophile → Bromoalkene Products

Base-Promoted Ring Cleavage of gem-Dibromocyclopropanes

Formation and Reactivity of Bromocyclopropene Intermediates

Theoretical and experimental studies on analogous systems suggest that the base-promoted ring-opening mechanism commences with an alkoxide-induced elimination of hydrogen bromide (HBr) from the dibromocyclopropane. nih.govuq.edu.au This initial deprotonation and subsequent barrierless elimination of a bromide ion lead to the formation of a highly strained bromocyclopropene intermediate. uq.edu.au

This step is a critical part of the pathway, transforming the saturated cyclopropane ring into an unsaturated, and therefore more reactive, cyclopropene (B1174273) ring system. The presence of the remaining bromine atom on the double bond of the cyclopropene ring influences its subsequent reactivity.

Role of Zwitterionic and Carbene Species in Ring-Opening Pathways

Following its formation, the bromocyclopropene intermediate undergoes a spontaneous ring-opening event. uq.edu.au This electrocyclic ring-opening process leads to the formation of a configurationally stable zwitterionic intermediate, which can also be described by a resonance structure as a carbene species. nih.govuq.edu.au Specifically, this intermediate has been characterized as an oxocarbenium cation/vinyl carbanion zwitterion in studies on similar systems. nih.govuq.edu.au

The resonance picture for this intermediate shows a separation of charge, with a partial negative charge on the exocyclic carbon and a positive charge distributed within the ring system. uq.edu.au This zwitterionic/carbene species is the key intermediate that is subsequently attacked by a nucleophile.

Kinetic and Stereoselective Control in Bromoalkene Product Formation

The final stage of the reaction involves the nucleophilic addition of the alcohol solvent to the carbocationic center of the zwitterionic intermediate, followed by protonation, to yield the final bromoalkene product. uq.edu.au This sequence of events provides kinetic control over the product distribution. A notable feature of this reaction is its high stereoselectivity, typically favoring the formation of E-configured bromoalkene products. nih.govuq.edu.au The stereoselectivity for the (E)-isomer is a common outcome in related hydrodebromination reactions of 1,1-dibromoalkenes, suggesting a thermodynamic or kinetic preference for this geometry. researchgate.net

The proton source in the final step can be either the bulk alcohol solvent or the molecule of alcohol generated during the initial deprotonation step, a detail confirmed by isotope labeling studies. nih.govuq.edu.au

Reaction Stage Key Intermediate/Species Description
Initiation BromocyclopropeneFormed via base-induced HBr elimination from the starting gem-dibromocyclopropane. nih.govuq.edu.au
Ring-Opening Zwitterion / CarbeneResults from the electrocyclic ring-opening of the bromocyclopropene. nih.govuq.edu.au
Product Formation E-BromoalkeneFormed by nucleophilic attack on the zwitterionic intermediate, exhibiting high stereoselectivity. nih.govuq.edu.au

In contrast to base-promoted pathways, Lewis acids facilitate different modes of ring-opening in gem-dibromocyclopropanes. These reactions often proceed through cationic intermediates and can lead to different structural outcomes, such as ring expansion or the formation of allylic compounds.

Lewis Acid-Mediated Ring-Opening Reactions

Silver(I)-Promoted Transformations

Silver(I) salts are effective Lewis acids for promoting the ring-opening of gem-dibromocyclopropanes. researchgate.net The high affinity of the silver(I) ion for halogens initiates the reaction by abstracting a bromide ion from the cyclopropane ring. This abstraction triggers the cleavage of a C-C bond in the ring to form an intermediate allylic cation. beilstein-journals.org

In the presence of a nucleophilic solvent, such as an alcohol, this allylic cation is trapped to form the final product. researchgate.net For instance, the silver ion-assisted solvolysis of a similar compound, 2,2-dibromo-1-phenylcyclopropanecarboxylic acid, results in the formation of (Z)-4-alkoxy-3-bromo-2-phenyl-2-butenoic acid via solvent attack on the intermediate allylic cation. researchgate.net This pathway highlights a key mechanistic divergence from the base-promoted route, which proceeds via a bromocyclopropene.

Promoter Key Intermediate Typical Product Class
Base (e.g., NaOR) Bromocyclopropene, Zwitterion/Carbene nih.govuq.edu.au(E)-Bromoalkenes nih.govuq.edu.au
Lewis Acid (e.g., Ag⁺) Allylic Cation researchgate.netbeilstein-journals.orgAllylic ethers/esters researchgate.net
Catalytic Activation Mechanisms (e.g., LUMO-lowering)

The reactivity of the C-Br bonds in this compound can be significantly enhanced through catalytic activation, often involving Lewis acids. While direct electrophilic attack on a C-Br bond is challenging, Lewis acids can coordinate to one of the bromine atoms. This interaction polarizes the C-Br bond, withdrawing electron density and effectively lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), specifically the σ* antibonding orbital of the C-Br bond. researchgate.netuni-regensburg.de

This LUMO-lowering effect makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, this activation can facilitate the cleavage of the C-Br bond to form a cyclopropyl (B3062369) cation, which is stabilized by the adjacent phenyl group. This cationic intermediate can then undergo various subsequent reactions. researchgate.netnih.gov This principle is analogous to the Lewis acid-catalyzed ring-opening of other activated cyclopropanes, such as donor-acceptor cyclopropanes, where the catalyst activates the ring towards nucleophilic addition and cycloaddition reactions. uni-regensburg.delnu.edu.cnrsc.orgrsc.org In essence, the catalyst renders the otherwise stable C-Br bond a reactive site, initiating a cascade of chemical transformations.

Reactions with Diverse Nucleophiles

The strained ring and the presence of two leaving groups make this compound an excellent substrate for reactions with a wide range of nucleophiles. These reactions can proceed through different mechanisms, including direct substitution, elimination-addition, or ring-opening pathways.

The reaction of this compound with heteroatom nucleophiles, particularly under basic conditions, often proceeds via an elimination-addition mechanism. A strong base can induce the elimination of hydrogen bromide (HBr) to form a highly strained and reactive bromocyclopropene intermediate. uq.edu.auresearchgate.net This intermediate is then readily attacked by a nucleophile, leading to the opening of the cyclopropene ring.

For instance, with alkoxides (from alcohols), this pathway typically leads to the formation of acyclic bromoalkene products. uq.edu.au Density functional theory computations on similar systems suggest the reaction begins with alkoxide-induced HBr elimination, followed by ring opening to a zwitterionic intermediate, which is then trapped by the alcohol. uq.edu.au Reactions with amines and thiols are expected to follow similar pathways, providing access to functionalized enamines and thioenol ethers, respectively. The specific products can be influenced by reaction conditions and the nature of the nucleophile. nih.govbeilstein-journals.org

Table 1: Representative Reactions with Heteroatom Nucleophiles
Nucleophile (Reagent)Typical ConditionsMajor Product TypeReference Example Class
Alcohols (e.g., Sodium Methoxide (B1231860) in Methanol)Base-promoted, 0-80 °CAcyclic (E)-bromoalkene ethersGlycal-derived gem-dibromocyclopropanes uq.edu.au
Phenols (e.g., Phenol with base)Base-promotedAryl ethers / Ring-opened productsgem-dichlorocyclopropanes lew.ro
Amines (e.g., Benzylamine)HeatingRing-opened fluoro-butadienes (from fluoro-analogs)Difluoro(methylene)cyclopropanes beilstein-journals.org
Thiols (e.g., Sodium thiophenolate)Base-promotedRing-opened thioethersgem-difluorocyclopropyl ketones beilstein-journals.org

Reactions with organometallic reagents, such as Grignard reagents (R-MgBr), provide pathways for C-C bond formation and reduction. The reaction of gem-dibromocyclopropanes with Grignard reagents can lead to several outcomes depending on the stoichiometry and reaction conditions.

Reduction: Using a controlled amount (approx. 1 equivalent) of a Grignard reagent like ethylmagnesium bromide, especially in the presence of a titanium catalyst, can result in selective monodebromination to yield a mixture of cis- and trans-1-bromo-1-methyl-2-phenylcyclopropane. researchgate.netrsc.org An excess of the Grignard reagent can lead to full reduction to methylphenylcyclopropane. researchgate.netrsc.org

Allene (B1206475) Formation: A common pathway involves the initial formation of a cyclopropylidene-carbenoid intermediate via bromine-magnesium exchange followed by the elimination of MgBr₂. For substrates that can undergo facile ring-opening, this intermediate rearranges to form an allene. This is a primary pathway when cyclopropylidene-allene ring opening is not suppressed. researchgate.net

Bromine-Magnesium Exchange: At low temperatures (e.g., -60°C), the reaction can be stopped after the initial bromine-magnesium exchange. This forms a 1-bromo-1-(bromomagnesio)cyclopropane, a cyclopropyl Grignard reagent, which can be trapped by various electrophiles, allowing for the introduction of other functional groups. researchgate.net

Table 2: Reactions with Grignard Reagents
Grignard ReagentConditionsMajor Product(s)Mechanism/Pathway
EtMgBr (1.0-1.3 equiv) with Ti(O-iPr)₄ catalystEther, ambient temp.1-Bromo-1-methyl-2-phenylcyclopropaneCatalytic Reduction researchgate.netrsc.org
EtMgBr (excess)THF, ambient temp.1-Methyl-2-phenylalleneCyclopropylidene-Allene Rearrangement researchgate.net
EtMgBr (1 equiv)THF, -60 °C, then quench with electrophile (E+)1-Bromo-1-E-1-methyl-2-phenylcyclopropaneBromine-Magnesium Exchange researchgate.net

Synthetic Utility in Generating Functionalized Compounds

The diverse reactivity of this compound makes it a valuable precursor for a range of functionalized molecules that would be difficult to synthesize through other routes.

As discussed, the reaction of this compound with nucleophilic bases like alkoxides triggers a ring-opening reaction to produce acyclic bromoalkenes. uq.edu.au This transformation converts the constrained cyclopropyl skeleton into a more flexible linear chain containing a vinyl bromide, a versatile handle for further synthetic manipulations such as cross-coupling reactions.

Furthermore, reactions with organometallic bases like methyllithium (B1224462) or certain Grignard reagents can lead to the formation of allenes through a cyclopropylidene intermediate. acs.org Allenes are a class of alkylidene derivatives with unique reactivity, serving as important building blocks in organic synthesis. The ability to generate these structures from a stable cyclopropane precursor highlights the synthetic utility of the title compound.

gem-Dihalocyclopropanes are known intermediates for the synthesis of five-membered rings like cyclopentadienes. nih.gov This transformation is particularly efficient for gem-dihalocyclopropanes that bear a vinyl substituent. The reaction with an alkyllithium reagent, such as methyllithium, generates a lithium carbenoid that collapses to a vinylcyclopropylidene intermediate. This highly unstable species can undergo a rapid thermal rearrangement to a cyclopentenylidene, which then isomerizes to the more stable cyclopentadiene. researchgate.net While the title compound has a phenyl group instead of a vinyl group, this vinylcyclopropylidene-cyclopentadiene rearrangement represents a powerful synthetic application for the broader class of gem-dibromocyclopropanes, showcasing their potential in constructing complex carbocyclic frameworks.

Formation of Allenes and Cumulenes

The reaction of this compound and related gem-dihalocyclopropanes with organolithium reagents, such as methyllithium or butyllithium, is a well-established method for the synthesis of allenes. This transformation is known as the Doering-Moore-Skattebøl reaction. The reaction proceeds through a proposed cyclopropylidene-carbenoid intermediate, which undergoes a concerted electrocyclic ring-opening to furnish the corresponding allene. researchgate.netrsc.org

The mechanism involves an initial lithium-halogen exchange to form a lithiated carbenoid. rsc.org For substrates with electron-donating substituents like the methyl and phenyl groups in this compound, the barrier to allene formation is lowered, and the process is believed to occur via a concerted pathway where the C-Br bond is cleaved simultaneously with the disrotatory opening of the cyclopropane ring. rsc.org This method provides good to excellent yields for a variety of substituted allenes. researchgate.net While gem-dihalocyclopropanes are known precursors for cumulenes, the primary and most documented reaction for 1,1-dibromo-2-alkyl-2-arylcyclopropanes is the formation of allenes. uq.edu.au

Table 1: Synthesis of Allenes from gem-Dibromocyclopropanes using Organolithium Reagents
gem-Dibromocyclopropane SubstrateReagentAllene ProductYield (%)Reference
1,1-Dibromo-2,2-dimethylcyclopropaneMeLi3-Methylbuta-1,2-diene92 researchgate.net
1,1-Dibromo-2,2,3-trimethylcyclopropaneMeLi2-Methylpenta-2,3-diene69 researchgate.net
1,1-Dibromo-2-hexylcyclopropaneMeLiNona-1,2-diene89 researchgate.net
7,7-Dibromobicyclo[4.1.0]heptaneEtMgBr1,2-Cycloheptadiene68 researchgate.net
Derivatization to Nitrogen-Containing Heterocycles (e.g., γ-Aminobutyric Acid Derivatives)

The high reactivity of the gem-dibromocyclopropane moiety suggests its potential for derivatization into various heterocyclic systems. Ring-opening of the strained cyclopropane ring, often initiated by bases or transition metals, can generate reactive intermediates that are susceptible to trapping by nucleophiles, including nitrogen-containing compounds. rsc.orgcas.cn For instance, related gem-difluorocyclopropane derivatives have been shown to react with primary amines, such as benzylamine, to yield ring-opened monofluorinated butadiene derivatives. researchgate.net This reaction demonstrates that the cyclopropane ring can be opened by a nitrogen nucleophile to form an acyclic nitrogen-containing product. researchgate.net

The formation of nitrogen-containing heterocycles often involves a ring-opening or ring-expansion strategy. While the direct synthesis of γ-aminobutyric acid (GABA) derivatives from this compound is not extensively documented in readily available literature, the general reactivity patterns of gem-dihalocyclopropanes offer plausible routes. A potential pathway could involve the ring-opening to a reactive intermediate, such as a bromo-allyl cation or a cyclopropylidene carbene, followed by trapping with a suitable nitrogen nucleophile, which could then be elaborated into a heterocyclic structure. For example, the reaction of cyclopropenones, which are also strained three-membered rings, with various nitrogen-containing compounds is a known route to a wide array of nitrogen heterocycles. beilstein-journals.org

Dehalogenation Reactions

The bromine atoms on the cyclopropane ring can be selectively removed through dehalogenation reactions, providing pathways to either mono-halogenated or fully reduced cyclopropane products.

The partial reduction of gem-dihalocyclopropanes to afford mono-halocyclopropanes can be achieved using various reducing agents. One effective reagent is tetracarbonylhydridoferrate, HFe(CO)₄⁻, which can reduce gem-dibromocyclopropanes to their mono-brominated counterparts in excellent yields. rsc.orgcas.cn For phenyl-substituted substrates, this reaction typically yields a mixture of cis and trans isomers, with the thermodynamically more stable trans-isomer being the major product. rsc.orgcas.cn The mechanism is proposed to involve a single electron transfer from the iron complex to the dibromocyclopropane, generating a radical anion that subsequently loses a bromide ion to form a cyclopropyl radical. rsc.orgcas.cn Abstraction of a hydrogen atom then yields the mono-brominated product. Other reagents, such as those based on Grignard reagents in the presence of titanium or zirconium catalysts, can also effect selective mono-dehalogenation. cmu.edu

Table 2: Reagents for Mono-dehalogenation of gem-Dibromocyclopropanes
Reagent SystemSubstrate ExampleProduct OutcomeReference
HFe(CO)₄⁻ (from Fe(CO)₅ + base)1,1-Dibromo-2-phenylcyclopropaneMixture of trans- and cis-1-Bromo-2-phenylcyclopropane (trans favored) rsc.orgcas.cn
tert-Butylmagnesium bromide / TiCl₄ (cat.)Various gem-dibromocyclopropanesSelective formation of monobromocyclopropanes cmu.edu
Nickel Nanoparticles / NaBH₄Various gem-dibromocyclopropanesSelective mono-hydrodehalogenation

Complete removal of both bromine atoms from this compound results in the formation of (1-methylcyclopropyl)benzene. This reductive didehalogenation can be accomplished using stronger reducing conditions. A classic and effective method for this transformation is the use of zinc metal, often in the presence of an acid such as acetic acid. chemrxiv.org This type of reduction is a general reaction for gem-dihalocyclopropanes. chemrxiv.org Alternatively, catalytic systems, such as those employing nickel nanoparticles with a hydride source, can also achieve full dehalogenation to the corresponding cyclopropane.

Atom Transfer Reactions

The C-Br bonds in this compound are relatively weak and can be cleaved homolytically to generate radicals. This property allows the compound to act as a bromine atom donor in various catalytic radical processes.

In the context of atom transfer reactions, this compound can serve as a radical initiator or a bromine atom transfer agent. The fundamental principle of these reactions, such as Atom Transfer Radical Polymerization (ATRP) or Atom Transfer Radical Addition (ATRA), involves the reversible transfer of a halogen atom from a dormant species (the donor) to a catalyst, which then delivers it to a substrate to propagate a radical chain. The ease of C-Br bond cleavage in gem-dibromocyclopropanes makes them suitable candidates for this role.

In catalytic processes like aminobromination, a bromine atom donor is required to react with an alkene in the presence of a nitrogen source and a catalyst. The gem-dibromo functionality can act as the source of the bromine radical, which adds to the double bond, followed by trapping of the resulting carbon-centered radical by the nitrogen component. The high reactivity endowed by the two bromine atoms on the strained cyclopropyl ring makes this compound a potentially effective bromine atom donor for such transformations.

Mechanistic Investigations and Computational Studies of 2,2 Dibromo 1 Methylcyclopropyl Benzene Reactivity

Experimental Probing of Reaction Intermediates

The transformation of gem-dibromocyclopropanes often proceeds through highly reactive and short-lived intermediates. In the case of base-promoted reactions of analogous ring-fused gem-dibromocyclopropanes, experimental evidence points towards a stepwise mechanism. uq.edu.auacs.org The reaction is initiated by the elimination of hydrogen bromide, induced by a base, to form a bromocyclopropene intermediate. This intermediate is unstable and readily undergoes ring opening.

The subsequent cleavage of the cyclopropene (B1174273) ring can lead to the formation of a zwitterionic species, which can also be represented as a vinyl carbene. uq.edu.auacs.org The presence of such intermediates is inferred from the nature of the final products. For instance, in the presence of nucleophiles, the capture of the electrophilic center of the zwitterion or the carbene leads to the formation of functionalized alkenes. The exact nature of the intermediate, whether it is a discrete zwitterion or a carbene, is a subject of ongoing investigation and is likely influenced by the substitution pattern on the cyclopropane (B1198618) ring and the reaction conditions.

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. In the context of the base-promoted ring-opening of gem-dibromocyclopropanes, deuterated solvents have been employed to pinpoint the source of protons in the final steps of the reaction. acs.orgnih.gov

For instance, in reactions of glycal-derived gem-dibromocyclopropanes with sodium methoxide (B1231860) in deuterated methanol (B129727) (CH3OD or CD3OD), the resulting bromoalkene products show incorporation of deuterium. acs.orgnih.gov This observation indicates that the bulk alcohol solvent can act as the proton (or deuteron) source in the final protonation step that quenches the anionic center of the zwitterionic intermediate. These studies can also reveal competing protonation pathways, for example, by the alcohol molecule generated in situ during the initial deprotonation step. acs.org While specific isotope labeling studies on (2,2-Dibromo-1-methylcyclopropyl)benzene are not extensively documented in readily available literature, the principles from analogous systems provide a clear framework for how such experiments would be designed and interpreted.

Theoretical Chemistry Applications

Computational chemistry offers invaluable insights into reaction mechanisms, especially for characterizing transient intermediates and transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) has emerged as a robust method for investigating the reaction mechanisms of gem-dibromocyclopropanes. uq.edu.auacs.org Functionals such as M06-2X have been successfully used to model the energetics of the entire reaction pathway, from the starting materials to the final products, including the structures and energies of all intermediates and transition states. uq.edu.auacs.orgnih.gov

These calculations can predict the activation barriers for each elementary step, thereby identifying the rate-determining step of the reaction. For the base-induced ring opening of glycal-derived gem-dibromocyclopropanes, DFT computations support a mechanism involving the initial formation of a bromocyclopropene, followed by ring opening to a zwitterionic intermediate. uq.edu.auacs.orgnih.gov The calculated energy profile for such a reaction provides a quantitative understanding of the factors controlling the reaction's feasibility and selectivity.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Reaction of this compound

SpeciesRelative Energy (kcal/mol)
This compound + Base0.0
Transition State 1 (HBr Elimination)+15.2
Bromocyclopropene Intermediate+5.8
Transition State 2 (Ring Opening)+21.5
Zwitterionic/Carbene Intermediate+12.3
Final Product + Byproducts-10.7

Note: The data in this table is illustrative and based on findings for analogous systems. Actual values for this compound would require specific computational studies.

Computational modeling is particularly useful for characterizing the geometry and electronic structure of the fleeting carbene and zwitterionic intermediates that are central to the reactivity of gem-dibromocyclopropanes. uq.edu.auacs.org These calculations can reveal the charge distribution within the zwitterionic species, highlighting the electrophilic and nucleophilic centers.

Furthermore, computational studies can assess the relative stability of different possible intermediates and help to rationalize the observed reaction outcomes. For example, the stability of cyclopropyl-substituted carbenes has been investigated using DFT, showing that the cyclopropyl (B3062369) group can stabilize an adjacent carbene center through hyperconjugation. bohrium.compsu.eduresearchgate.net This stabilization would be a key factor in the reactivity of the intermediate derived from this compound.

Table 2: Calculated Properties of a Hypothetical Phenyl- and Methyl-Substituted Vinyl Carbene Intermediate

PropertyCalculated Value
C-C-C Bond Angle at Carbene Center115.8°
Mulliken Charge on Carbene Carbon+0.45
Mulliken Charge on Anionic Carbon-0.68
Singlet-Triplet Energy Gap (kcal/mol)8.5

Note: The data in this table is illustrative and based on computational studies of similar carbene species. Actual values would depend on the specific level of theory and basis set used.

Synthesis and Reactivity of Structural Derivatives and Analogs

Phenyl-Substituted Dibromocyclopropanes

The introduction of substituents onto the phenyl ring of (2,2-Dibromo-1-methylcyclopropyl)benzene can profoundly alter its reactivity, particularly in reactions involving the cyclopropane (B1198618) ring, such as solvolysis or ring-opening reactions. These effects can be understood by considering the electronic influence of the substituents, which can be broadly categorized as electron-donating or electron-withdrawing.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) groups, increase the electron density of the aromatic ring. This enhanced electron density can be delocalized into the cyclopropane ring, stabilizing any developing positive charge on the benzylic carbon during a reaction. For instance, in a solvolysis reaction that proceeds through a carbocationic intermediate, an EDG at the para position would significantly accelerate the reaction rate by stabilizing the transition state leading to the carbocation.

Conversely, electron-withdrawing groups (EWGs), such as halogens (-F, -Cl, -Br) or a nitro group (-NO₂), decrease the electron density of the aromatic ring. This destabilizes any developing positive charge at the benzylic position, thereby slowing down reactions that proceed through a carbocationic mechanism.

The effect of these substituents on reaction rates can often be quantified using the Hammett equation, which relates the rate of a reaction to the electronic properties of the substituent. viu.caviu.ca A plot of the logarithm of the relative reaction rate against the Hammett substituent constant (σ) can provide valuable insights into the reaction mechanism. For reactions involving the build-up of positive charge at the benzylic position, a negative reaction constant (ρ) is expected, indicating that electron-donating groups accelerate the reaction.

Substituent (para-position)Hammett Constant (σₚ)Expected Relative Rate of Solvolysis
-OCH₃-0.27Fastest
-CH₃-0.17Faster
-H0.00Reference
-Cl+0.23Slower
-NO₂+0.78Slowest

This table presents hypothetical relative rates based on established Hammett principles for a reaction proceeding through a benzylic carbocation intermediate.

It is noteworthy that some studies on related cyclopropane systems have shown parabolic Hammett plots. viu.ca This suggests that both strong electron-donating and strong electron-withdrawing groups can accelerate the reaction, albeit through different mechanisms. While EDGs stabilize a carbocationic intermediate, EWGs might enhance the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack in a concerted or stepwise fashion.

Substitution of the methyl group on the cyclopropyl (B3062369) ring of this compound with other alkyl groups (e.g., ethyl, isopropyl) can also influence reactivity, primarily through steric and inductive effects.

From an electronic standpoint, increasing the size of the alkyl group (from methyl to ethyl to isopropyl) leads to a slight increase in its electron-donating inductive effect. This would be expected to have a modest accelerating effect on reactions proceeding through a carbocationic intermediate at the benzylic carbon.

Alkyl Group at C1Inductive EffectSteric HindranceExpected Impact on Sₙ1-type Reaction Rate
-CH₃ReferenceReferenceReference
-CH₂CH₃Slightly more donatingSlightly more hinderedPotentially slightly faster
-CH(CH₃)₂More donatingSignificantly more hinderedPotentially slower due to sterics

This table provides a qualitative prediction of the effects of alkyl substitution on the cyclopropyl ring.

Comparative Analysis with Dihalocyclopropane Analogs (e.g., Dichloro Derivatives)

A comparative analysis of the reactivity of this compound with its dichloro and difluoro analogs provides insight into the role of the halogen atoms in the molecule's chemical behavior. The nature of the halogen influences both the electronic properties of the cyclopropane ring and the stability of the carbon-halogen bond.

The electronegativity of the halogens decreases down the group: F > Cl > Br. Consequently, the inductive electron-withdrawing effect of the halogens on the cyclopropane ring is most pronounced in the difluoro derivative and least in the dibromo derivative. This would suggest that the dibromo compound might be more reactive in reactions where the development of positive charge on the cyclopropane ring is involved, as the electron-withdrawing effect of the bromines is less destabilizing.

However, the strength of the carbon-halogen bond also plays a crucial role. The C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bond. This means that bromide is a better leaving group than chloride, and chloride is a better leaving group than fluoride. In reactions where cleavage of the carbon-halogen bond occurs, such as in certain ring-opening reactions or reactions with organometallic reagents, the dibromo compound would be expected to be the most reactive.

For instance, in reactions with phenols, it has been observed that 2-bromo-2-phenyl-gem-dichlorocyclopropane undergoes cyclopropane ring cleavage, a reaction not typically seen with the purely chlorinated analogs under the same conditions. researchgate.net This highlights the increased propensity of bromo-substituted cyclopropanes to undergo ring-opening reactions.

Dihalo- DerivativeElectronegativity of HalogenC-X Bond StrengthLeaving Group Ability of X⁻Expected Reactivity in Sₙ1-type Ring Opening
gem-DifluoroHighestStrongestPoorestLowest
gem-DichloroIntermediateIntermediateIntermediateIntermediate
gem-DibromoLowestWeakestBestHighest

This table provides a comparative analysis of the expected reactivity of different dihalocyclopropane analogs.

Donor-Acceptor Cyclopropane Systems in Relation to this compound

Donor-acceptor (D-A) cyclopropanes are a class of highly reactive molecules characterized by the presence of both an electron-donating group and an electron-withdrawing group on the cyclopropane ring, typically in a vicinal (1,2) or geminal (1,1) arrangement. researchgate.netlookchem.comacs.org This substitution pattern leads to a significant polarization of the C-C bonds of the cyclopropane ring, making them susceptible to ring-opening reactions.

This compound can be considered in the context of D-A cyclopropanes. The phenyl group at the C1 position can act as an electron donor, particularly when it is unsubstituted or bears electron-donating substituents. The two bromine atoms at the C2 position, being electronegative, function as electron-withdrawing groups. This arrangement creates a polarized system analogous to classical D-A cyclopropanes.

The "donor" nature of the phenyl group can stabilize a developing positive charge at the C1 position upon ring opening, while the "acceptor" nature of the dibrominated carbon can stabilize a developing negative charge at the C2 position. This inherent polarization facilitates a variety of transformations, including cycloaddition reactions and nucleophilic ring-opening.

For example, under Lewis acid catalysis, D-A cyclopropanes can act as 1,3-dipole synthons in [3+2] cycloaddition reactions with various dipolarophiles. nih.govuni-regensburg.de It is plausible that this compound and its derivatives could undergo similar transformations, where the Lewis acid would coordinate to one of the bromine atoms, facilitating the cleavage of the C1-C2 bond and the formation of a zwitterionic intermediate.

The reactivity of this compound as a D-A cyclopropane would be expected to be enhanced by the presence of electron-donating groups on the phenyl ring and diminished by electron-withdrawing groups, as this would amplify or reduce the donor capacity of the aryl substituent, respectively. nih.gov

Advanced Research Applications and Future Directions

Stereoselective and Enantioselective Transformations

The creation of stereocenters with high selectivity is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. While research specifically detailing the stereoselective transformations of (2,2-Dibromo-1-methylcyclopropyl)benzene is specialized, the broader class of substituted cyclopropanes is a fertile ground for such investigations. The C1 carbon of this compound is a quaternary stereocenter, and controlling its configuration, along with the relative stereochemistry of subsequent modifications, presents a significant synthetic challenge and opportunity.

Future research is anticipated to focus on the desymmetrization of prochiral gem-dihalocyclopropanes or the kinetic resolution of racemic mixtures. For instance, enantioselective cross-coupling reactions, which have been successfully applied to related 1,2-bisboronic esters to create enantioenriched cyclopropyl (B3062369) boronates with multiple contiguous stereocenters, offer a promising template. csic.es The development of chiral catalysts capable of distinguishing between the two bromine atoms or facilitating enantioselective ring-opening and functionalization would represent a major advance. Such strategies could lead to the synthesis of chiral building blocks incorporating a phenyl- and methyl-substituted cyclopropane (B1198618) motif.

Furthermore, cycloaddition reactions involving related cyclopropene (B1174273) intermediates, generated from gem-dihalocyclopropanes, are known to proceed with high stereoselectivity, yielding exclusively exo-adducts in certain cases. researchgate.net Applying this concept to derivatives of this compound could provide stereocontrolled access to complex polycyclic systems.

Catalytic Strategies for Cyclopropane Functionalization

Catalytic methods offer efficient and selective pathways for transforming the cyclopropane ring, overcoming the high activation energies often required for ring-opening or functionalization. For gem-dihalocyclopropanes like this compound, catalytic strategies are crucial for selective C-Br and C-C bond cleavage.

Transition-metal catalysis is a principal area of exploration. Palladium- and nickel-catalyzed cross-coupling reactions, for example, can selectively replace one or both bromine atoms with various organic groups. researchgate.net More advanced applications involve catalytic ring-opening cross-coupling reactions, where a transition metal inserts into a C-C bond of the strained ring to form a metallacyclobutane intermediate. This strategy has been effectively used with related gem-difluorocyclopropanes to synthesize functionalized monofluoroalkenes. rsc.org Adapting these methods to this compound could provide access to a variety of substituted 1,3-dienes and other unsaturated products.

Another key strategy is the catalytic hydrodehalogenation, which allows for the stepwise and selective removal of bromine atoms. researchgate.net This can be achieved using various catalytic systems, including those based on titanium, zirconium, or nickel, providing a controlled route to monobromocyclopropanes or the fully reduced methyl-phenyl-cyclopropane. researchgate.netresearchgate.net Aryl iodide catalysts have also been shown to promote oxidative ring-opening of arylcyclopropanes for 1,3-difunctionalization, a strategy that could be adapted for this compound to install functionalities at the C1 and C3 positions. nih.gov

Table 1: Potential Catalytic Transformations of this compound
Catalytic StrategyCatalyst TypePotential Product ClassReference Insight
HydrodehalogenationNickel, Titanium, ZirconiumMonobromocyclopropanes, Fully reduced cyclopropanes researchgate.netresearchgate.net
Ring-Opening Cross-CouplingPalladium, RhodiumFunctionalized Alkenes (e.g., Monofluoroalkenes) rsc.orgacs.org
Oxidative Ring-OpeningAryl Iodide1,3-Difunctionalized Products nih.gov
AlkylationOrganocupratesDialkylcyclopropanes nih.gov

Novel Reactivity Modes and Rearrangements of Gem-Dibromocyclopropanes

The high ring strain and the presence of two leaving groups make gem-dibromocyclopropanes susceptible to a variety of novel reactions and rearrangements, often leading to synthetically valuable and sometimes unexpected products. The reaction of this compound with organolithium reagents, such as methyllithium (B1224462), is a classic example. This reaction does not typically result in simple substitution but instead generates a cyclopropylidene-carbenoid intermediate. This highly reactive species can undergo several transformations, including insertion into C-H bonds or rearrangement to form allenes. doaj.orgacs.org

Base-promoted ring-opening is another important reactivity mode. In the presence of alkoxides, gem-dibromocyclopropanes can undergo elimination of HBr to form a transient cyclopropene, which then opens to a zwitterionic or carbene intermediate, ultimately yielding products like 2-bromo-1,3-dienes. uq.edu.au The specific outcome is often influenced by the substitution pattern on the ring and the reaction conditions.

Oxidative functionalization can also lead to unusual reactivity. For example, oxidation of 1,1-dibromo-2-methyl-2-phenylcyclopropane with chromium trioxide resulted not in oxidation of the methyl or phenyl groups, but in the opening of the cyclopropane ring to yield a mixture of acetophenone (B1666503) derivatives. researchgate.net These rearrangement pathways highlight the complex reactivity of the gem-dibromocyclopropyl moiety and offer opportunities for the discovery of new synthetic methodologies.

Table 2: Reactivity and Rearrangement Pathways
Reagent/ConditionKey IntermediateMajor Product TypeReference Insight
Organolithium Reagents (e.g., MeLi)Cyclopropylidene-CarbenoidAllenes, Spirocycles doaj.orgacs.org
Base (e.g., Alkoxides)CyclopropeneBromoalkenes, Bromo-dienes uq.edu.au
Oxidizing Agents (e.g., CrO₃)Ring-Opened Cationic SpeciesAcyclic Ketones (e.g., Acetophenones) researchgate.net
Thermal ConditionsDiradical SpeciesRearranged Alkenes, Cyclopentenes beilstein-journals.orgnih.gov

Potential in Materials Science and Specialized Chemical Synthesis

As a functionalized building block, this compound holds potential for applications in both materials science and specialized synthesis. The cyclopropane ring, when incorporated into a polymer backbone or as a pendant group, can impart unique conformational constraints and properties. The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-established reaction that could be exploited in materials science for creating cross-linked networks or modifying polymer surfaces upon heating. beilstein-journals.org

In specialized synthesis, gem-dihalocyclopropanes are valuable precursors to a wide array of molecular structures. acs.org They serve as progenitors for:

Allenes: Through the Doering-LaFlamme allene (B1206475) synthesis using organolithium reagents or magnesium.

Cyclopropenes: Via dehydrobromination, providing access to highly strained alkenes for cycloaddition reactions. researchgate.net

Furans and Cyclopentenones: By reacting with appropriate nucleophiles and subsequent cyclization/rearrangement cascades. orgsyn.org

Fluorinated Molecules: While the subject compound is brominated, the general reactivity patterns of gem-dihalocyclopropanes are foundational to the synthesis of fluorinated analogues, which are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine. nih.govresearchgate.net

The ability to transform the gem-dibromocyclopropyl group into these and other functionalities makes this compound a strategic starting material for constructing complex target molecules, including natural product analogs and novel pharmaceutical scaffolds.

Q & A

Q. What are the optimal synthetic routes for (2,2-Dibromo-1-methylcyclopropyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclopropanation of α-methylstyrene with dibromomethane (CH₂Br₂) under radical initiation. Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., CCl₄) enhance radical stability .
  • Temperature : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation .
  • Catalyst : AIBN (azobisisobutyronitrile) is a common radical initiator (1–2 mol%) .

Q. Table 1. Representative Synthesis Conditions

ReactantsSolventTemp (°C)Yield (%)Reference
α-Methylstyrene + CH₂Br₂CCl₄8036
α-Methylstyrene + CBr₄CCl₄10025

Q. How can researchers ensure high purity of this compound post-synthesis?

Methodological Answer: Purification involves:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to isolate the product .
  • Crystallization : Recrystallize from acetone/petroleum ether for single-crystal X-ray analysis .
  • Analytical validation : Confirm purity via GC-MS (>95%) and ¹H/¹³C NMR (e.g., δ 2.15 ppm for cyclopropane protons) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Key signals include cyclopropane protons (δ 1.6–2.1 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹³C NMR confirms Br-substituted carbons (δ 35–37 ppm) .
  • X-ray diffraction : Monoclinic crystal system (space group P21/n) with weak C–H···N hydrogen bonds .
  • IR spectroscopy : Peaks at 1594 cm⁻¹ (C=C aromatic) and 2927 cm⁻¹ (C–H cyclopropane) .

Advanced Research Questions

Q. How does this compound function as a bromine donor in enantioselective catalytic reactions?

Methodological Answer: In rhodium-catalyzed hydroacylation, the compound transfers bromine via atom-transfer mechanisms. Critical factors include:

  • Catalyst system : Rhodium(I) complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) up to 85% .
  • Reagent stoichiometry : 6 equivalents of the dibromocyclopropane derivative optimize bromine transfer without side reactions .

Q. Table 2. Bromine Transfer Efficiency

Catalystee (%)Yield (%)Reference
Rh/(R)-BINAP8578
Rh/(S)-Segphos7065

Q. What computational approaches model the electronic and steric effects of this compound in reaction mechanisms?

Methodological Answer:

  • DFT calculations : B3LYP/6-311G(d) basis sets predict HOMO-LUMO gaps (e.g., 5.2 eV) and molecular electrostatic potentials (MEPs) to identify electrophilic sites .
  • Transition-state analysis : Nudged elastic band (NEB) methods map energy barriers for bromine transfer (ΔG‡ ≈ 25 kcal/mol) .
  • Comparison with experimental data : Geometric parameters (bond lengths/angles) from X-ray structures validate computational models (RMSD < 0.02 Å) .

Q. How can researchers resolve contradictions in reaction yields or enantioselectivity data?

Methodological Answer:

  • Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Kinetic studies : Use in-situ NMR or quenching experiments to detect intermediates (e.g., cyclopropane ring-opening species) .
  • Statistical analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity contributes 40% to yield variance) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.